molecular formula C12H13N3O2 B7469862 N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide

N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide

Cat. No. B7469862
M. Wt: 231.25 g/mol
InChI Key: KGODTYRNBMNGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide, also known as DMAQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMAQ is a quinoxaline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the induction of apoptosis in cancer cells, ultimately resulting in their death.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of cell signaling pathways. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is also relatively easy to synthesize, making it readily accessible to researchers. However, one of the limitations of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide. One promising area of research is in the development of new cancer treatments based on N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide. Researchers may also investigate the potential use of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide in the treatment of other diseases, such as chronic pain and inflammation. Additionally, further studies may be carried out to better understand the mechanism of action of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide and to identify new targets for its use in scientific research.

Synthesis Methods

The synthesis of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with dimethylamine and ethyl acetate. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide is a complex process that requires specialized equipment and expertise, but it has been successfully carried out by many research groups.

Scientific Research Applications

N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide has also been shown to inhibit the growth of tumors in animal models, making it a promising candidate for further research in this area.

properties

IUPAC Name

N,N-dimethyl-2-(2-oxoquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-14(2)12(17)8-15-10-6-4-3-5-9(10)13-7-11(15)16/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGODTYRNBMNGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C2=CC=CC=C2N=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.